4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
Description
4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole core, an oxadiazole ring, and a thiophene moiety
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S2/c1-19-8-4-2-5-9-11(8)15-14(22-9)16-13-18-17-12(20-13)10-6-3-7-21-10/h2-7H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTBEVQYIUETPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step reactions. One common method includes:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Oxadiazole Ring: This step involves the reaction of the benzothiazole derivative with a hydrazine derivative to form the oxadiazole ring.
Attachment of the Thiophene Moiety: The final step involves the coupling of the oxadiazole-benzothiazole intermediate with a thiophene derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biology
Biologically, it has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine
In medicine, research is focused on its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry
Industrially, it can be used in the development of new materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For example, in its antimicrobial action, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In cancer cells, it could induce apoptosis by interacting with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(thiophen-2-ylmethyl)aniline
- 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
Uniqueness
What sets 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine apart is its combination of a benzothiazole core with an oxadiazole ring and a thiophene moiety. This unique structure imparts specific electronic and biological properties that are not found in other similar compounds.
Biological Activity
4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a synthetic compound characterized by its complex structure, which includes a methoxy group, a thiophene moiety, and an oxadiazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄N₄O₃S₂ with a molecular weight of 398.5 g/mol. The structure integrates various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₄O₃S₂ |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1144436-50-9 |
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiophene rings exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of compounds similar to this compound:
- Mechanism of Action : The oxadiazole moiety is known to interfere with nucleic acid synthesis and cellular signaling pathways critical for tumor growth. For instance, it has been suggested that these compounds can inhibit RNA and DNA synthesis without affecting protein synthesis, making them promising candidates for cancer therapy .
- Cell Line Studies : In vitro studies using human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines have demonstrated significant cytotoxic effects. Compounds with similar structures have shown IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Activity
The presence of the thiophene ring contributes to the antimicrobial potential of this compound:
- Broad Spectrum Activity : Compounds with thiophene derivatives have been reported to exhibit antimicrobial properties against various bacterial strains including both Gram-positive and Gram-negative bacteria .
- Research Findings : Studies indicate that derivatives of thiophene can act as effective agents against resistant strains of bacteria, suggesting that this compound may also possess similar properties.
Case Studies
Case Study 1 : A study focusing on the synthesis and biological evaluation of thiophene-containing oxadiazole derivatives reported that compounds similar to 4-methoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amines exhibited significant antitumor activity in vitro against HepG-2 cells with an IC50 value of approximately 10 µM.
Case Study 2 : Another investigation into the antimicrobial efficacy of oxadiazole derivatives demonstrated that certain compounds showed inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
